

Application Notes: N-Stearoyl-DL-dihydrolactocerebroside as a Standard in Lipidomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-Stearoyl-DL-dihydrolactocerebroside</i>
Cat. No.:	B091782

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, requires precise and accurate quantification to understand the complex roles of these molecules in health and disease. The use of internal standards is critical for correcting variations during sample preparation and analysis, ensuring data reliability.^[1] **N-Stearoyl-DL-dihydrolactocerebroside** is a synthetic, non-endogenous sphingolipid that serves as an excellent internal standard for the quantification of lactosylceramides and other related sphingolipids by mass spectrometry. Its structure is similar to endogenous lactosylceramides but its saturated sphingoid base (dihydrosphingosine) and specific acyl chain length allow it to be distinguished chromatographically and by mass, minimizing interference with endogenous analytes.

Physicochemical Properties

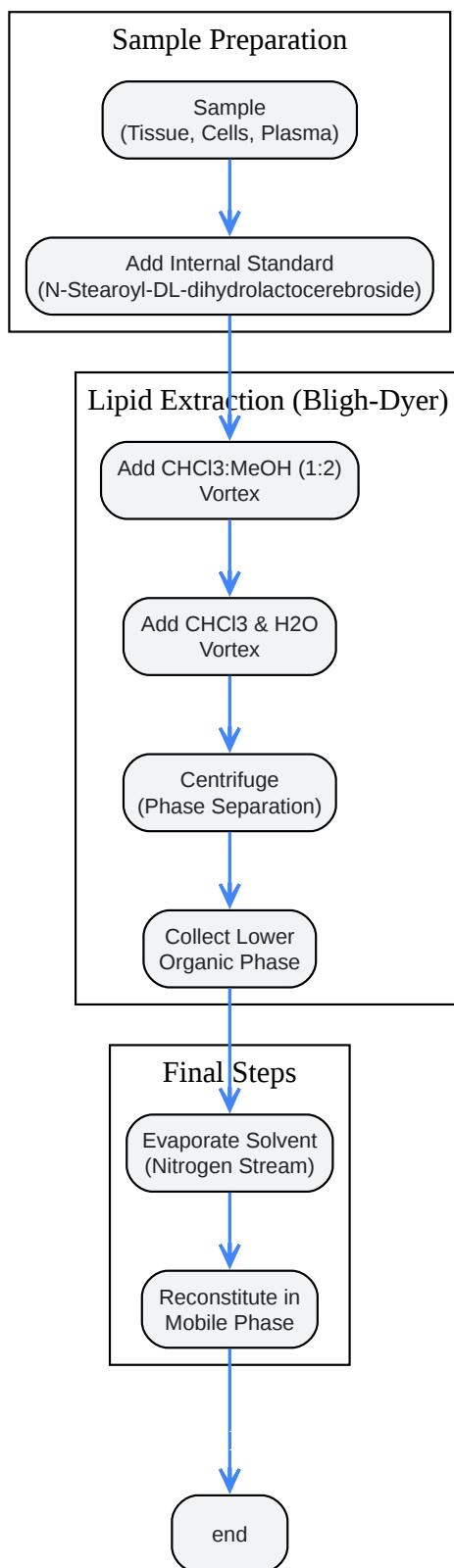
A summary of the key properties of **N-Stearoyl-DL-dihydrolactocerebroside** is provided below.

Property	Value	Reference
CAS Number	15373-20-3	[2]
Molecular Formula	C48H93NO13	[2]
Molecular Weight	892.25 g/mol	[2]
Class	Dihydrosphingolipid, Lactosylceramide	N/A
Synonyms	N-硬脂酰-DL-二氢乳脑苷脂	[3]

Protocols for Use in Lipidomics Studies

The following protocols are representative methodologies for the use of **N-Stearoyl-DL-dihydrolactocerebroside** as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Sample Preparation and Lipid Extraction


This protocol details a modified Bligh-Dyer method for total lipid extraction from biological samples, a widely used technique in lipid analysis.[\[4\]](#)[\[5\]](#) The internal standard is added early in the process to account for variability throughout the extraction procedure.[\[6\]](#)

Materials:

- Biological sample (e.g., 100 mg tissue, 1×10^6 cells, or 50 μL plasma)
- **N-Stearoyl-DL-dihydrolactocerebroside** internal standard stock solution (e.g., 1 mg/mL in chloroform:methanol 2:1)
- Internal standard working solution (e.g., 10 $\mu\text{g}/\text{mL}$)
- Solvents: Chloroform, Methanol, Deionized Water (all LC-MS grade)[\[1\]](#)
- Phosphate-buffered saline (PBS), cold

Procedure:

- Sample Homogenization:
 - For tissues: Homogenize the sample in 1 mL of cold PBS.
 - For cultured cells: Wash cells with cold PBS, then scrape into 1 mL of cold PBS.[\[7\]](#)
 - For plasma: Use the sample directly.[\[8\]](#)
- Internal Standard Spiking: Add a known amount (e.g., 10-20 μ L) of the **N-Stearoyl-DL-dihydrolactocerebroside** working solution to the homogenate.[\[8\]](#)[\[9\]](#) The amount should be chosen to yield a final detector response within the linear range of the instrument.
- Monophasic Mixture Formation: Add 3.75 mL of chloroform:methanol (1:2, v/v) to the 1 mL sample homogenate. Vortex vigorously for 1 minute.[\[6\]](#) This creates a single-phase system that ensures thorough lipid extraction.
- Phase Separation:
 - Add 1.25 mL of chloroform and vortex for 30 seconds.
 - Add 1.25 mL of deionized water and vortex for another 30 seconds.[\[6\]](#)
- Centrifugation: Centrifuge the mixture at 1,000 \times g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.[\[6\]](#)[\[8\]](#)
- Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious to avoid the protein disk at the interface.[\[6\]](#)
- Solvent Evaporation: Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a precise volume (e.g., 100-200 μ L) of the initial LC mobile phase (e.g., Acetonitrile/Water 60:40 v/v with appropriate additives) for LC-MS/MS analysis.[\[1\]](#)[\[8\]](#)

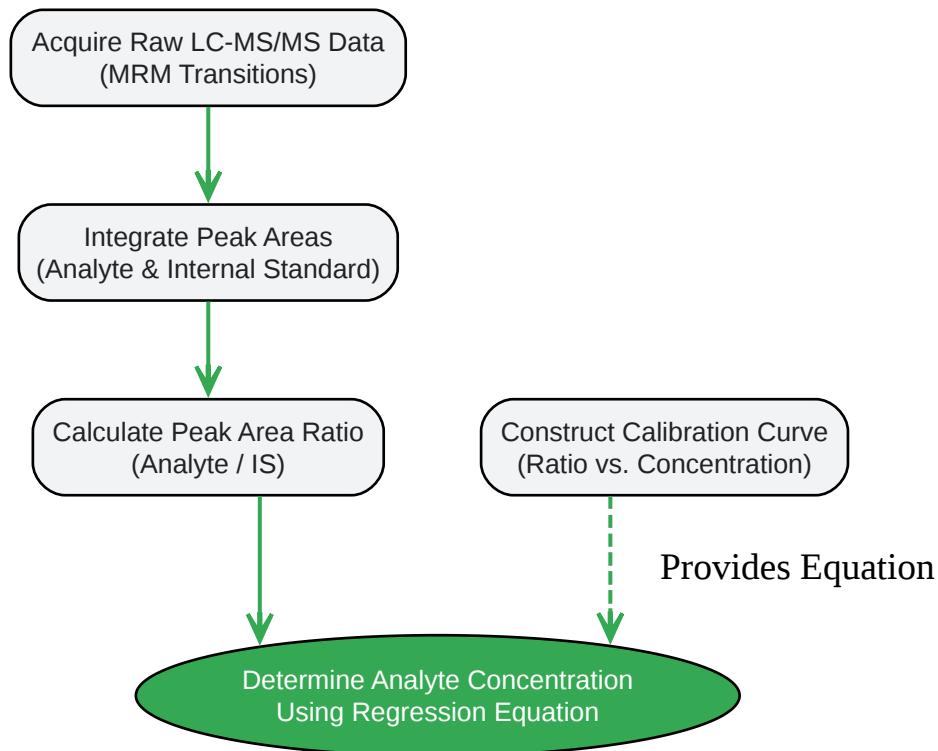
[Click to download full resolution via product page](#)**Caption:** Workflow for lipid extraction using an internal standard.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting conditions for the analysis of lactosylceramides using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Parameters should be optimized for the specific instrument used.

Parameter	Typical Condition
LC Column	C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
Mobile Phase A	Water:Acetonitrile (40:60) with 0.1% Formic Acid & 10 mM Ammonium Formate
Mobile Phase B	Isopropanol:Acetonitrile (90:10) with 0.1% Formic Acid & 10 mM Ammonium Formate
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 - 50 °C
Injection Volume	5 - 10 μ L
Gradient	Start at 30-40% B, increase to 95-100% B over 15-20 min, hold for 5 min, re-equilibrate.
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Multiple Reaction Monitoring (MRM)
Source Temp.	350 - 450 °C
Collision Gas	Argon
MRM Transitions	Precursor ion ($[M+H]^+$) to a specific product ion (e.g., sphingoid base fragment). These must be determined empirically for the standard and target analytes.

Note: The specific MRM transitions for **N-Stearoyl-DL-dihydrolactocerebroside** and endogenous lactosylceramides need to be optimized. For lactosylceramides, fragmentation typically yields a product ion corresponding to the loss of both sugar moieties.


Data Analysis and Quantification

Accurate quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.^[8] This ratio is then used to determine the concentration of the analyte from a calibration curve.

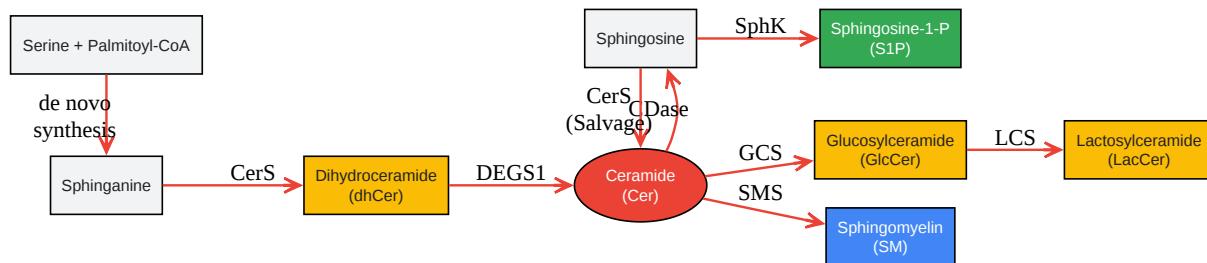
Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of a representative analyte (e.g., a commercially available lactosylceramide standard) and a fixed concentration of the **N-Stearoyl-DL-dihydrolactocerebroside** internal standard.^[1] The peak area ratio (Analyte/Internal Standard) is plotted against the analyte concentration.

Quantification Formula: The concentration of the endogenous lactosylceramide in the sample is calculated using the linear regression equation derived from the calibration curve:

$$\text{Concentration_Analyte} = (\text{PeakAreaRatio_Sample} - \text{Intercept}) / \text{Slope}$$

[Click to download full resolution via product page](#)

Caption: Data analysis workflow for lipid quantification.


Quantitative Data Summary

The following table provides representative values for the application of sphingolipid standards in lipidomics, which can be adapted for **N-Stearoyl-DL-dihydrolactocerebroside**.

Parameter	Typical Value Range	Notes	Reference
Internal Standard Spiking Conc.	5 - 50 pmol per sample	Amount depends on sample type and expected analyte concentration.	[10]
Calibration Curve Linearity (R^2)	> 0.99	Essential for accurate quantification.	[11]
Limit of Quantification (LOQ)	0.01 - 0.5 ng/mL	Varies significantly with the analyte and instrument sensitivity.	[12]
Extraction Recovery	70 - 99 %	High recovery is desirable and can be assessed using the standard.	[11][12]
Inter/Intra-assay Precision (%CV)	< 15%	Indicates the reproducibility of the method.	[12]

Biological Context: Sphingolipid Metabolism

N-Stearoyl-DL-dihydrolactocerebroside is structurally related to key intermediates in sphingolipid metabolism. This pathway generates a variety of bioactive lipids that regulate fundamental cellular processes.[13][14] Ceramide, a central hub in this network, can be converted to more complex sphingolipids like glucosylceramide and subsequently lactosylceramide, or it can be phosphorylated or broken down.[15] Dysregulation of this pathway is implicated in numerous human diseases.[14]

[Click to download full resolution via product page](#)

Caption: Simplified overview of the sphingolipid metabolism pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. N-Stearoyl-DL-dihydrolactocerebroside glpbio.cn
- 4. Liquid samples (bligh and dyer) | Cyberlipid cyberlipid.gerli.com
- 5. scribd.com [scribd.com]
- 6. tabaslab.com [tabaslab.com]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC pmc.ncbi.nlm.nih.gov
- 10. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC pmc.ncbi.nlm.nih.gov

- 11. researchgate.net [researchgate.net]
- 12. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 14. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: N-Stearoyl-DL-dihydrolactocerebroside as a Standard in Lipidomics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091782#n-stearoyl-dl-dihydrolactocerebroside-as-a-standard-in-lipidomics-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com